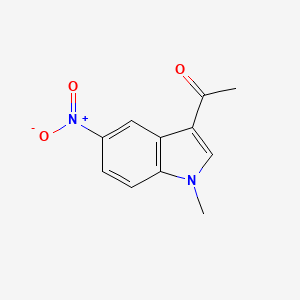

1-(1-Methyl-5-nitroindol-3-yl)ethanone

Description

1-(1-Methyl-5-nitroindol-3-yl)ethanone is a nitro-substituted indole derivative characterized by a methyl group at the N1 position and a nitro group at the C5 position of the indole ring, with an acetyl moiety at C3 (Fig. 1). This compound belongs to a broader class of indolyl-3-ethanones, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antiparasitic and antimicrobial properties .

Properties

IUPAC Name |

1-(1-methyl-5-nitroindol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7(14)10-6-12(2)11-4-3-8(13(15)16)5-9(10)11/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGHPAPBVTXWPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C2=C1C=C(C=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Indolyl-3-ethanones

1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone

- Structure: Differs by the addition of a 4-nitrophenylthio group at the C2 position of the ethanone moiety.

- Activity : Exhibits superior antimalarial activity (pIC50 = 8.2129) compared to chloroquine (pIC50 = 7.5528), attributed to the electron-withdrawing nitro group enhancing target binding .

- Synthesis : Likely involves thioether formation via nucleophilic substitution .

1-(5-Chloro-1H-indol-3-yl)ethanone

- Structure : Replaces the nitro group at C5 with chlorine.

- Activity : Demonstrates moderate bioactivity in preliminary screens, though specific targets are unspecified. Chlorine’s lower electronegativity compared to nitro may reduce target affinity .

- Molecular Weight : 193.63 g/mol (vs. 204.18 g/mol for the nitro analog) .

1-(7-Nitro-1H-indol-3-yl)ethanone

Heterocyclic Methanones and Thioethers

(2-Methyl-1H-indol-3-yl)(3-nitrophenyl)methanone

- Structure: Replaces the acetyl group with a 3-nitrophenylmethanone.

- Synthesis : Achieved via Friedel-Crafts acylation (64% yield) .

- Activity : The bulky 3-nitrophenyl group may hinder membrane permeability but enhance binding to hydrophobic enzyme pockets.

1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone

Antimalarial Activity

- Nitro vs. Chloro Substituents: Nitro groups at C5 (e.g., 1-(5-nitro-1H-indol-3-yl)ethanone derivatives) show higher antimalarial potency than chloro analogs, likely due to stronger electron-withdrawing effects enhancing target interaction .

- Thioether Derivatives: Addition of a 4-nitrophenylthio group (as in 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone) increases activity by 10-fold compared to the parent compound, suggesting synergistic effects between nitro and thioether moieties .

Physicochemical Properties

Data Tables

Table 1: Structural and Activity Comparison of Selected Indolyl-3-ethanones

Table 2: Hazard Profiles of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.